molecular formula C6H12O3 B3048612 Acetic acid, (1-methylethoxy)-, methyl ester CAS No. 17639-73-5

Acetic acid, (1-methylethoxy)-, methyl ester

Cat. No. B3048612
CAS RN: 17639-73-5
M. Wt: 132.16 g/mol
InChI Key: BNXCBYNURXMCTQ-UHFFFAOYSA-N
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Patent
US07173028B2

Procedure details

116.5 g of the sodium salt of chloracetic acid are slowly added at 80° C. to a sodium isopropoxide solution (freshly prepared from 23 g of sodium and 250 ml of isopropylalcohol). The reaction mixture is refluxed for 2 hours and then combined with 500 ml of water. The mixture is evaporated down to a total volume of 200 ml and adjusted to pH1 with conc. sulphuric acid. The precipitate formed is filtered off, the two phases of the filtrate are and the organic phase is fractionally distilled in vacuo (101–103° C./10 Torr; 83 g; 70%). The 2-isopropoxy-acetic acid thus obtained is heated together with 0.2 ml of conc. sulphuric acid in 57 ml of methanol and 200 ml benzene for 7 hours using a water separator. After the excess methanol has been distilled off the residue is fractionally distilled in vacuo (50–55° C./10 Torr; 81.6 g; 88%).
Quantity
116.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].Cl[CH2:3][C:4]([OH:6])=[O:5].[CH3:7][CH:8]([CH3:10])[O-:9].[Na+].[CH:12](O)(C)C>O>[CH:8]([O:9][CH2:3][C:4]([O:6][CH3:12])=[O:5])([CH3:10])[CH3:7] |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
116.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)O
Name
sodium isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[Na+]
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
[Na]
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated down to a total volume of 200 ml
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
DISTILLATION
Type
DISTILLATION
Details
the organic phase is fractionally distilled in vacuo (101–103° C./10 Torr; 83 g; 70%)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.